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For Immediate Release

A detailed comparison of the investigational antibody-drug conjugate Zovodotin (zanidatamab
zovodotin, ZW49) reveals potent anti-tumor activity across a spectrum of HER2-expressing
cancer cells, with notable efficacy in both high and low HER2 environments. This guide
synthesizes preclinical and clinical data to provide researchers, scientists, and drug
development professionals with a comprehensive overview of Zovodotin's performance.

Zovodotin is a biparatopic antibody-drug conjugate (ADC) that uniquely targets two distinct
epitopes on the HER2 receptor. This novel mechanism is designed to enhance antibody-
receptor clustering and internalization, leading to efficient delivery of its cytotoxic payload. This
analysis delves into the available data to compare its efficacy in cancer cells with varying levels
of HER2 expression.

Preclinical Efficacy of Zovodotin

In vitro and in vivo preclinical studies have demonstrated the potent cytotoxic effects of
Zovodotin across a range of HER2 expression levels.

In Vitro Cytotoxicity

Zovodotin has shown potent growth-inhibitory activity in various breast cancer cell lines, with
EC50 values in the sub-nanomolar to low nanomolar range. Notably, its efficacy extends to cell
lines with lower HER2 expression. A summary of the in vitro cytotoxicity of Zovodotin in a
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panel of breast cancer cell lines with corresponding HERZ2 receptor numbers is presented

below.
Cell Line HER2 Receptors per Cell Zovodotin (ZW49) EC50
(nM)

HCC1954 6,000,000 0.04 £ 0.01

SK-BR-3 3,660,000 0.04 £0.02

JIMT-1 526,000 0.50 £ 0.09

ZR-75-1 378,000 0.58 + 0.46

MDA-MB-175 287,000 0.62 +£0.10

T-47D 206,000 No activity

Data sourced from a Zymeworks presentation.[1]

In Vivo Anti-Tumor Activity

Preclinical studies using patient-derived xenograft (PDX) models have further substantiated the
efficacy of Zovodotin in tumors with both high and low HER2 expression.

HER2 Expression

PDX Model Dosing Regimen Outcome
Level (IHC)
_ Two doses at =3 _
High (IHC 3+) HBCx-13b Tumor regressions
mg/kg
Single dose at =6 )
Low (IHC 1+) ST-910 Tumor regressions

mg/kg

Data sourced from an abstract presented at the 2018 San Antonio Breast Cancer Symposium.

[2]

Clinical Efficacy of Zovodotin
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The first-in-human Phase 1 clinical trial (NCT03821233) of Zovodotin has provided
encouraging preliminary results in heavily pretreated patients with a variety of HER2-

expressing solid tumors.

Patient Demographics and Response Rates

The trial enrolled patients with locally advanced (unresectable) or metastatic HER2-expressing
cancers. Among the response-evaluable patients, a significant portion had high levels of HER2

expression.
HER2 Expression Status Percentage of Patients
IHC 3+ 58%
IHC 2+/FISH+ 16%

Data from the 2022 ESMO Congress presentation.[3]

In a cohort of 29 evaluable patients with various HER2-positive solid cancers, Zovodotin

demonstrated promising anti-tumor activity.

Efficacy Endpoint Result (n=29)
Confirmed Objective Response Rate (CORR) 31%
Disease Control Rate (DCR) 72%

Data from the 2022 ESMO Congress presentation.[3]

While a direct statistical comparison of efficacy between the IHC 3+ and IHC 2+/FISH+
subgroups from the currently available data is not possible, the overall response in a population
with a majority of high HER2-expressing tumors is promising. The confirmed objective
response rate of 13% in a small subgroup of 8 patients with breast cancer and 37% in 11
patients with gastroesophageal adenocarcinoma (GEA) further highlights its activity in different

tumor types.[3]

Experimental Protocols
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In Vitro Cytotoxicity Assay

o Cell Lines: A panel of human breast cancer cell lines with varying HER2 expression levels
was used.

o Method: Cell viability was assessed after a 72-hour incubation with Zovodotin. The half-
maximal effective concentration (EC50) was determined using a standard cell proliferation
assay (e.g., CellTiter-Glo®).

 HER2 Expression Quantification: The number of HER2 receptors per cell was determined by
guantitative flow cytometry or other validated methods.

In Vivo Patient-Derived Xenograft (PDX) Models

¢ Animal Models: Immunocompromised mice were engrafted with patient-derived tumor tissue.

e Tumor Models: The HBCx-13b (HER2 IHC 3+) and ST-910 (HER2 IHC 1+) breast cancer
PDX models were utilized.

o Treatment: Zovodotin was administered intravenously at the specified doses.

o Efficacy Assessment: Tumor volume was measured regularly to assess anti-tumor activity,
with tumor regression being a key endpoint. HER2 expression in the PDX models was
confirmed by immunohistochemistry (IHC).

Phase 1 Clinical Trial (NCT03821233)

o Study Design: A first-in-human, open-label, dose-escalation and dose-expansion study.

o Patient Population: Patients with locally advanced (unresectable) or metastatic HER2-
expressing solid tumors who have progressed on standard-of-care therapies.

o HERZ2 Status Determination: HER2 expression was determined by local laboratory
assessment using IHC and/or in situ hybridization (ISH). HER2-high was generally defined
as IHC 3+ or IHC 2+/ISH+.

e Treatment Regimens: Zovodotin was administered intravenously at various doses and
schedules.
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o Efficacy Evaluation: Tumor responses were assessed by investigators according to RECIST
v1.1 criteria.

Signaling Pathways and Mechanism of Action

Zovodotin's biparatopic nature, targeting two distinct HER2 epitopes, is believed to drive its
potent activity. This dual-binding mechanism leads to enhanced HER2 receptor clustering and
internalization, resulting in more efficient delivery of the auristatin payload to the tumor cell. The
internalized Zovodotin is then trafficked to the lysosome, where the cytotoxic payload is
released, leading to cell cycle arrest and apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. zymeworks.com [zymeworks.com]
e 2.researchgate.net [researchgate.net]

¢ 3. onclive.com [onclive.com]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b10831927?utm_src=pdf-body-img
https://www.benchchem.com/product/b10831927?utm_src=pdf-custom-synthesis
https://www.zymeworks.com/wp-content/uploads/2023/04/ZW49-Poster-AACR23.pdf
https://www.researchgate.net/publication/333026345_Abstract_P6-17-13_ZW49_a_HER2_targeted_biparatopic_antibody_drug_conjugate_for_the_treatment_of_HER2_expressing_cancers
https://www.onclive.com/view/zanidatamab-zovodotin-showcases-promising-safety-activity-in-her2-solid-cancers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831927?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

 To cite this document: BenchChem. [Zovodotin Efficacy: A Comparative Analysis in High vs.
Low HER2-Expressing Cancer Cells]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10831927#comparing-zovodotin-efficacy-in-high-vs-
low-her2-expressing-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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